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molecular formula C10H12BrNOS B8696833 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide CAS No. 63123-34-2

3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide

Cat. No. B8696833
M. Wt: 274.18 g/mol
InChI Key: KMZBNPIZUBVKDQ-UHFFFAOYSA-M
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Patent
US06551831B2

Procedure details

A solution of 2-methylbenzothiazole (5.87 g) and bromoethanol (49.2 g) were stirred in an oil bath at 110° C. for 18 hours. Added ethyl acetate (100 mL) to the reaction mixture and decanted. The residual solid was then dissolved in methanol (50 mL) and precipitated with ethyl acetate (300 mL). The solid was again recrystallized from methanol-ethyl acetate (15 mL/150 mL), washed with ethyl acetate (2×25 mL) and dried in an oven under high vacuum at 50° C. overnight. The yield was 4.21 g (39%). TLC (silica gel, 4:1 methylene chloride-methanol) Rf=0.34.
Quantity
5.87 g
Type
reactant
Reaction Step One
Quantity
49.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:11][CH:12]([OH:14])[CH3:13]>>[Br-:11].[OH:14][CH2:12][CH2:13][N+:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
5.87 g
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2
Name
Quantity
49.2 g
Type
reactant
Smiles
BrC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Added ethyl acetate (100 mL) to the reaction mixture and decanted
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was then dissolved in methanol (50 mL)
CUSTOM
Type
CUSTOM
Details
precipitated with ethyl acetate (300 mL)
CUSTOM
Type
CUSTOM
Details
The solid was again recrystallized from methanol-ethyl acetate (15 mL/150 mL)
WASH
Type
WASH
Details
washed with ethyl acetate (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried in an oven under high vacuum at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
[Br-].OCC[N+]1=C(SC2=C1C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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